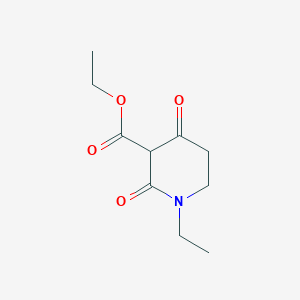
4,4,5,5,5-Pentafluoro-3-oxopentanenitrile
概要
説明
4,4,5,5,5-Pentafluoro-3-oxopentanenitrile is a chemical compound with the molecular formula C5H2F5NO and a molecular weight of 187.07 .
Molecular Structure Analysis
The molecular structure of 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile consists of a pentanenitrile backbone with five fluorine atoms attached, making it a highly fluorinated compound .科学的研究の応用
Environmental Degradation and Fate
Polyfluoroalkyl chemicals, which include structures similar to 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile, have been extensively used in industrial and commercial applications. Research indicates that microbial and abiotic degradation of such compounds in the environment can lead to the formation of persistent and toxic perfluoroalkyl carboxylic and sulfonic acids. Understanding the environmental fate, biodegradability, and potential degradation products of these compounds is crucial for assessing their impact on ecosystems and human health (Liu & Avendaño, 2013).
Photocatalytic Water Splitting
Transition metal compounds, including oxides, nitrides, and sulfides, exhibit unique electronic and structural properties that have been explored for various applications, such as photocatalytic water splitting. While the review by Chen (1998) does not directly mention 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile, it provides insights into the potential utility of related compounds in generating sustainable energy sources through the photocatalytic breakdown of water molecules (Chen, 1998).
Advanced Photocatalysts for LEDs
Silicon-based oxynitride and nitride luminescent materials, which could potentially include derivatives or related compounds of 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile, have garnered attention for their application in solid-state lighting and displays. These materials exhibit broad excitation bands and strong absorption of blue-to-green light, making them suitable for white light-emitting diodes (LEDs) with high luminous efficacy and color-rendering properties (Xie & Hirosaki, 2007).
Treatment and Removal from Water
The persistence and solubility of perfluorinated compounds, similar to 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile, pose challenges for their removal from water sources. Conventional remediation technologies, such as carbon adsorption, have shown limited effectiveness. Emerging treatments, including sonochemistry, bioremediation, and photolysis, offer promising avenues for the effective removal of these compounds, highlighting the need for further research and development in this area (Kucharzyk et al., 2017).
Adsorption Mechanisms
The adsorption behavior of perfluorinated compounds on various adsorbents has been extensively studied to understand their environmental distribution and potential removal strategies. The interaction mechanisms, including electrostatic and hydrophobic interactions, provide insights into the design of more effective adsorbents for the removal of compounds like 4,4,5,5,5-Pentafluoro-3-oxopentanenitrile from aquatic environments (Du et al., 2014).
特性
IUPAC Name |
4,4,5,5,5-pentafluoro-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F5NO/c6-4(7,5(8,9)10)3(12)1-2-11/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODBPCRGUDNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,5-Pentafluoro-3-oxopentanenitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B3039404.png)
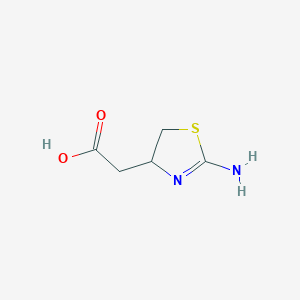
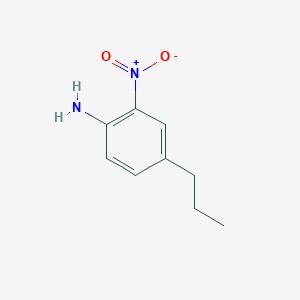
![5-[4-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B3039408.png)
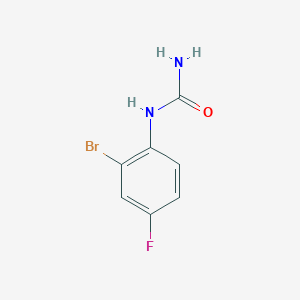
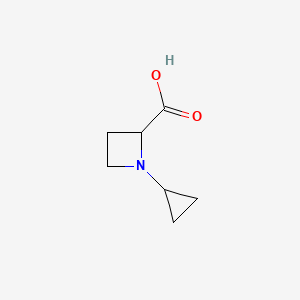
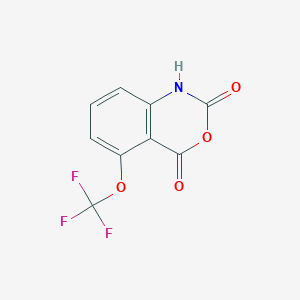
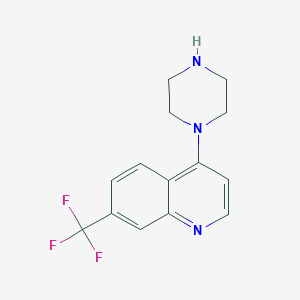
![N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide](/img/structure/B3039418.png)

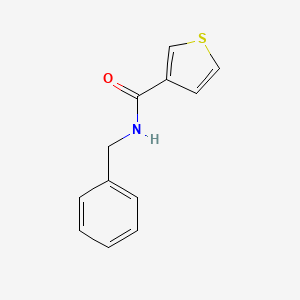
![2-phenyl-2H-[1,2,3,4]tetraazolo[5,1-a]isoquinolin-4-ium tetrafluoroborate](/img/structure/B3039423.png)
